Cbz-2-Nitro-D-Phenylalanine
Description
Cbz-2-Nitro-D-Phenylalanine is a carbobenzyloxy (Cbz)-protected D-phenylalanine derivative featuring a nitro (-NO₂) group at the ortho (2-) position of the aromatic ring. The Cbz group (benzyloxycarbonyl) serves as a protective moiety for the amino group during peptide synthesis, preventing undesired side reactions.
Its structural analogs, such as Cbz-4-Nitro-D-Phenylalanine and Cbz-2-Iodo-D-Phenylalanine, highlight its role as a specialized building block in peptide synthesis and drug development .
Properties
Molecular Weight |
344.39 |
|---|---|
Origin of Product |
United States |
Scientific Research Applications
Biochemical Research
Inhibition Studies:
Cbz-D-NPhe has been investigated for its role as a competitive inhibitor in enzymatic reactions. It has been shown to effectively inhibit carboxypeptidase A, which is crucial for understanding peptide hydrolysis mechanisms. This property allows researchers to explore enzyme kinetics and design inhibitors for therapeutic purposes .
Peptide Synthesis:
The compound serves as a valuable building block in peptide synthesis. The Cbz group acts as a protective moiety, facilitating the synthesis of complex peptides without premature reactions. The controlled deprotection of Cbz-D-NPhe allows for the selective introduction of functional groups in peptide chains, which is essential for developing bioactive peptides .
Drug Development
Prodrug Formulation:
Research indicates that Cbz-D-NPhe can be utilized in the development of prodrugs—compounds that become active only after metabolic conversion. Its structure allows for the strategic release of active pharmaceutical ingredients (APIs), enhancing bioavailability and therapeutic efficacy. This approach is particularly relevant in designing drugs with improved pharmacokinetic profiles .
N-Glycoconjugation:
Recent studies have highlighted the potential of Cbz-D-NPhe in N-glycoconjugation processes, which are critical for modifying drug candidates to improve their biological activity and selectivity. The ability to conjugate sugars to amine-containing drugs via Cbz-D-NPhe enhances their stability and cellular uptake, making it a promising strategy in medicinal chemistry .
Synthetic Organic Chemistry
Versatile Reaction Medium:
The compound's stability under various reaction conditions makes it suitable for diverse synthetic applications. Its use in hydrogenolysis reactions demonstrates its ability to facilitate the conversion of protected amino acids into their corresponding amines efficiently . This versatility is invaluable for synthesizing complex organic molecules.
Nanostructured Materials:
Research has also explored the incorporation of Cbz-D-NPhe into supramolecular structures, contributing to advancements in nanotechnology. These nanostructures have applications in energy storage devices, sensors, and drug delivery systems due to their unique self-assembly properties and higher solubility compared to traditional peptide building blocks .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Cbz-2-Nitro-D-Phenylalanine with key analogs based on substituent type, position, molecular weight, and applications:
*Inferred based on structural analogs.
†Estimated from analogous compounds.
Key Comparative Insights
Substituent Position and Reactivity: Ortho vs. The para-nitro group (4-position) allows for stronger electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions . Iodo Substituent: The 2-iodo analog (Cbz-2-Iodo-D-Phenylalanine) exhibits a heavy halogen atom, enabling participation in Suzuki-Miyaura cross-coupling reactions. Its larger atomic radius increases steric bulk compared to nitro groups .
Electronic and Steric Effects: Nitro (-NO₂): Strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution but stabilizing negative charges in intermediates. Fluorine (-F): The pentafluoro analog (Cbz-Pentafluoro-D-Phenylalanine) enhances metabolic stability and lipophilicity, improving membrane permeability in drug candidates .
Applications in Research :
- Peptide Synthesis : Both nitro-substituted analogs serve as rigid, electron-deficient residues in peptide chains, influencing secondary structure and receptor binding .
- Medicinal Chemistry : Fluorinated derivatives are prioritized in CNS drug development due to blood-brain barrier penetration, while iodo-substituted compounds are leveraged in radiopharmaceuticals .
Preparation Methods
General Synthetic Strategy Overview
The preparation of Cbz-2-Nitro-D-Phenylalanine generally follows a multi-step synthetic route:
- Starting Material : D-Phenylalanine or its derivatives, often obtained via resolution or racemization methods.
- Nitro Group Introduction : Selective nitration at the 2-position of the phenyl ring.
- Protection Step : Introduction of the Cbz group to the amino function to protect it during subsequent reactions.
The process requires careful control of reaction conditions to maintain stereochemical integrity and achieve high purity.
Preparation of D-Phenylalanine Precursor
A crucial step for synthesizing this compound is obtaining enantiomerically pure D-phenylalanine. A notable industrially viable method involves dynamic kinetic resolution (DKR) starting from L-phenylalanine, as detailed in patent CN102010345A:
| Step | Description | Conditions | Yield/Outcome |
|---|---|---|---|
| 1 | Preparation of L-phenylalanine hydrochloride | Stir L-phenylalanine with HCl at room temperature until dissolved, then evaporate to dryness | Solid L-phenylalanine hydrochloride obtained |
| 2 | Racemization and resolution | Mix L-phenylalanine hydrochloride with dibenzoyl tartaric acid (L-DBTA) as resolving agent, triethylamine, racemization catalyst (aldehyde pyridine derivatives), and alcohol solvent (methanol, ethanol, etc.) at 45-80°C | Formation of D-phenylalanine L-DBTA disalt, filtered and dried |
| 3 | Isolation of D-phenylalanine | React disalt with HCl, filter out L-DBTA, neutralize filtrate with ammonia, precipitate and isolate D-phenylalanine | High purity D-phenylalanine (Optical purity ~99.4%, yield ~87%) |
This method achieves near-theoretical 100% conversion with excellent stereochemical purity, suitable for scale-up.
Introduction of the Cbz Protecting Group
The carbobenzyloxy (Cbz) group is typically introduced to the amino group of 2-nitro-D-phenylalanine to afford the protected derivative. Established protocols for Cbz protection involve:
- Reacting the free amino acid or its salt with benzyloxycarbonyl chloride (Cbz-Cl) or equivalent reagents.
- Performing the reaction in aqueous or organic solvents under mildly basic conditions (e.g., using sodium bicarbonate or triethylamine as base).
- Controlling temperature to avoid side reactions and racemization.
An example from related Cbz-protected amino acids preparation (Cbz-L-phenylalanine) uses:
| Reagent | Amount | Conditions | Notes |
|---|---|---|---|
| Cbz-Cl | Stoichiometric or slight excess | Room temperature, aqueous or biphasic system | Efficient Cbz protection |
| Base (e.g., NaHCO3, Et3N) | Slight excess | Maintains pH ~8-9 | Prevents acid-catalyzed side reactions |
The resulting Cbz-protected amino acid is typically isolated by extraction and crystallization.
Nitration of Cbz-D-Phenylalanine
Selective nitration at the 2-position of the phenyl ring to introduce the nitro group is a critical step. This is generally achieved by:
- Using nitrating agents such as nitric acid or mixed acid systems under controlled temperature to avoid over-nitration.
- Protecting the amino group with Cbz prior to nitration to prevent side reactions.
- Monitoring reaction progress by chromatographic or spectroscopic methods.
While direct literature on nitration of Cbz-D-phenylalanine is limited, analogous procedures for aromatic nitration in protected amino acids suggest:
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Nitrating agent | HNO3 or HNO3/H2SO4 mixture | Diluted acids preferred for selectivity |
| Temperature | 0 to 5 °C | Controls regioselectivity and minimizes decomposition |
| Time | 1-3 hours | Monitored for completion |
| Work-up | Quenching with ice water, neutralization | Followed by extraction and purification |
This step requires optimization to achieve high regioselectivity for 2-nitro substitution without damaging the Cbz group or amino acid stereochemistry.
Alternative Synthetic Routes and Catalytic Methods
Recent advances in catalytic methods for amino acid derivative preparation provide alternative strategies:
- Micellar Catalysis and Hydrogenolysis : Hydrogenolysis of Cbz-protected amino acids using Pd/C catalysts under mild conditions has been demonstrated to be efficient and compatible with sensitive groups.
- N-Methoxyamide Intermediates : Preparation of N-methoxyamides as intermediates for further functionalization has been reported, which could be adapted for the synthesis of this compound derivatives.
These methods offer potential improvements in yield, selectivity, and environmental impact.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
- Dynamic Kinetic Resolution provides an industrially scalable route to enantiopure D-phenylalanine, a key precursor, with high yield and purity.
- Cbz Protection is a well-established, reliable method that preserves stereochemistry and facilitates downstream reactions.
- Selective Nitration requires careful control of reaction parameters to ensure regioselectivity and prevent degradation of the protected amino acid.
- Catalytic Methods such as micellar hydrogenolysis enhance reaction efficiency and may be integrated into multi-step synthesis for improved overall yields.
- Handling of reagents and purification steps must be optimized to minimize racemization and side product formation.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Cbz-2-Nitro-D-Phenylalanine, and how is its purity validated?
- Methodological Answer : Synthesis typically involves coupling 2-nitro-D-phenylalanine with carbobenzyloxy (Cbz) chloride under basic conditions. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy for structural confirmation (¹H, ¹³C, and DEPT-135). For reproducibility, experimental details (solvents, reaction times, temperatures) should align with protocols in peer-reviewed literature. Supplementary materials should include raw chromatograms and spectral data to enable replication .
Q. How should researchers design experiments to characterize the stereochemical stability of this compound under varying pH conditions?
- Methodological Answer : Use circular dichroism (CD) spectroscopy or chiral HPLC to monitor enantiomeric integrity across pH ranges (e.g., 2–12). Include control experiments with known enantiomers to validate analytical methods. Document deviations from expected retention times or spectral patterns, referencing prior studies on nitroaromatic amino acid stability .
Q. What analytical techniques are essential for distinguishing this compound from its structural analogs?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while IR spectroscopy identifies nitro (NO₂) and carbamate (Cbz) functional groups. Comparative TLC/Rf values under standardized solvent systems (e.g., ethyl acetate/hexane) can differentiate analogs. Tabulate key spectral peaks (e.g., NO₂ stretch at ~1520 cm⁻¹ in IR) for cross-referencing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Apply systematic contradiction analysis:
Compare experimental conditions (e.g., cell lines, assay buffers) across studies.
Validate compound stability under assay conditions via LC-MS to rule out degradation.
Use meta-analysis frameworks (e.g., PRISMA) to identify bias or methodological variability.
Reference empirical falsification techniques from intelligent data analysis (IDA) to assess reliability .
Q. What computational strategies are recommended to model the interaction of this compound with enzymatic targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., proteases). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare energy landscapes (ΔG binding) with experimental IC₅₀ values. Highlight discrepancies between in silico and in vitro data as areas for further investigation .
Q. How should researchers design a study to evaluate the metabolic fate of this compound in mammalian systems?
- Methodological Answer :
Use isotope-labeled (e.g., ¹³C) compound in hepatocyte incubation assays.
Employ UPLC-QTOF-MS for metabolite profiling.
Apply the FINER criteria to ensure feasibility:
- Feasible : Pilot studies to optimize extraction protocols.
- Novel : Focus on understudied nitroaromatic metabolism pathways.
- Ethical : Use in vitro models before animal trials .
Data Presentation and Reproducibility
Q. What are the best practices for reporting conflicting spectral data in publications?
- Methodological Answer :
- Include raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials.
- Annotate anomalies (e.g., unexpected splitting in NMR) with potential explanations (solvent polarity, tautomerism).
- Reference standardized guidelines (e.g., Beilstein Journal’s experimental section rules) to ensure clarity .
Q. How can researchers ensure their findings on this compound are reproducible across labs?
- Methodological Answer :
- Provide detailed synthetic protocols (molar ratios, purification gradients).
- Use IUPAC nomenclature and avoid proprietary abbreviations.
- Share datasets via repositories (e.g., Zenodo) with DOI links.
- Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Table: Key Analytical Parameters for this compound
| Parameter | Method | Expected Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 178–182°C | |
| HPLC Retention Time | C18 column, 70:30 MeOH:H₂O | 8.2 ± 0.3 min | |
| ¹H NMR (DMSO-d₆) | 500 MHz | δ 7.45 (d, J=8.5 Hz, Ar-H) | |
| LogP (Octanol/Water) | Shake-flask | 1.85 ± 0.10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
